
Propyphenazone-metamizol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyphenazone-metamizol is a non-opioid analgesic drug that is widely used to relieve pain and fever. It is a combination of two active ingredients, propyphenazone and metamizol, which work together to provide an effective pain relief mechanism.
Wirkmechanismus
Propyphenazone-metamizol works by inhibiting the production of prostaglandins, which are responsible for pain and fever. It does this by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. This results in a reduction in pain and fever.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It is rapidly absorbed into the bloodstream and reaches peak plasma concentrations within 30 minutes of administration. It is metabolized in the liver and excreted in the urine. It has a half-life of about 2 hours.
Vorteile Und Einschränkungen Für Laborexperimente
Propyphenazone-metamizol has several advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied and its mechanism of action is well understood. However, it also has several limitations. It can cause adverse effects such as agranulocytosis, which is a rare but serious side effect. It can also interact with other drugs, which can lead to adverse reactions.
Zukünftige Richtungen
There are several future directions for research on propyphenazone-metamizol. One area of research is to investigate its efficacy in treating various medical conditions such as cancer-related pain. Another area of research is to investigate its potential use in combination with other drugs to enhance its analgesic and antipyretic properties. Additionally, further research is needed to investigate its long-term safety and potential adverse effects.
Conclusion:
This compound is a widely used non-opioid analgesic drug that has been extensively studied for its efficacy in relieving pain and fever. It works by inhibiting the production of prostaglandins, which are responsible for pain and fever. It has several advantages for lab experiments, but also has several limitations. Further research is needed to investigate its potential use in treating various medical conditions and to investigate its long-term safety and potential adverse effects.
Synthesemethoden
Propyphenazone-metamizol is synthesized by combining propyphenazone and metamizol in a specific ratio. Propyphenazone is synthesized by reacting phenazone with propionic anhydride, while metamizol is synthesized by reacting 4-aminoantipyrine with sodium nitrite and sulfuric acid. The two compounds are then combined in a specific ratio to form this compound.
Wissenschaftliche Forschungsanwendungen
Propyphenazone-metamizol has been extensively studied for its analgesic and antipyretic properties. It has been used in various scientific research applications to investigate its efficacy in relieving pain and fever. It has also been studied for its potential use in treating various medical conditions such as migraine, rheumatoid arthritis, and cancer-related pain.
Eigenschaften
CAS-Nummer |
124779-64-2 |
|---|---|
Molekularformel |
C27H34N5NaO5S |
Molekulargewicht |
563.6 g/mol |
IUPAC-Name |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C14H18N2O.C13H17N3O4S.Na/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12;1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h5-10H,1-4H3;4-8H,9H2,1-3H3,(H,18,19,20);/q;;+1/p-1 |
InChI-Schlüssel |
SQDMMXFQUYLGQK-UHFFFAOYSA-M |
Isomerische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
Synonyme |
propyphenazone-metamizol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



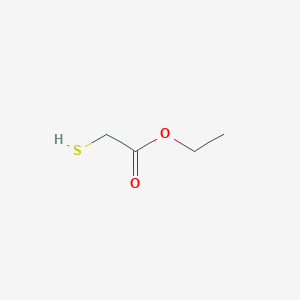
![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)
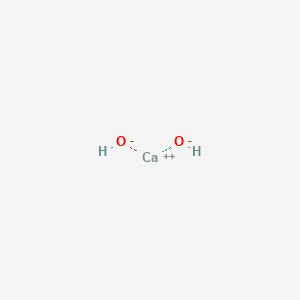
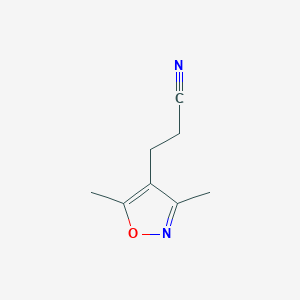
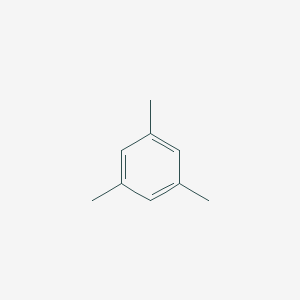

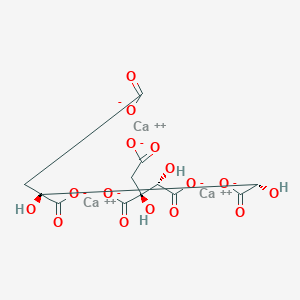
![Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B46888.png)
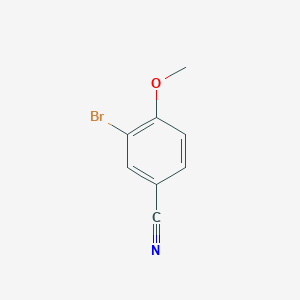
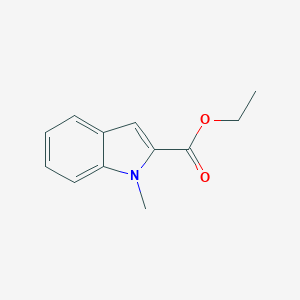

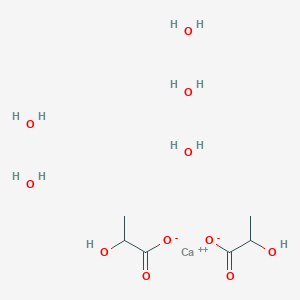
![1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B46900.png)
